molecular formula C18H18N2O B2998929 2-Benzyl-N-(cyanomethyl)-3-phenylpropanamide CAS No. 1935800-75-1

2-Benzyl-N-(cyanomethyl)-3-phenylpropanamide

Cat. No.: B2998929
CAS No.: 1935800-75-1
M. Wt: 278.355
InChI Key: DUIBZICPHCZEBR-UHFFFAOYSA-N
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Description

2-Benzyl-N-(cyanomethyl)-3-phenylpropanamide is an organic compound with a complex structure, featuring a benzyl group, a cyanomethyl group, and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-N-(cyanomethyl)-3-phenylpropanamide typically involves the reaction of benzylamine with a suitable cyanomethylating agent under controlled conditions. One common method is the imine condensation–isoaromatization pathway, which involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines . This reaction proceeds smoothly under mild conditions, without the need for metal catalysts, making it operationally simple and scalable.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The absence of metal catalysts in the synthesis process is advantageous for industrial applications, as it reduces the cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-N-(cyanomethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzyl and cyanomethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Benzyl-N-(cyanomethyl)-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-N-(cyanomethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-N-(cyanomethyl)-3-phenylpropanamide is unique due to its specific structure, which combines a benzyl group, a cyanomethyl group, and a phenylpropanamide backbone

Properties

IUPAC Name

2-benzyl-N-(cyanomethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-11-12-20-18(21)17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,12-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIBZICPHCZEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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